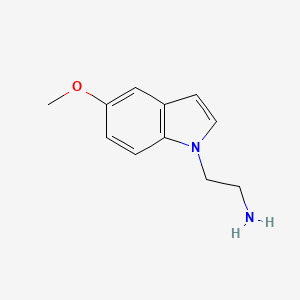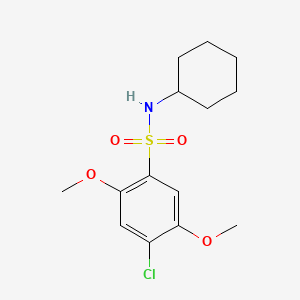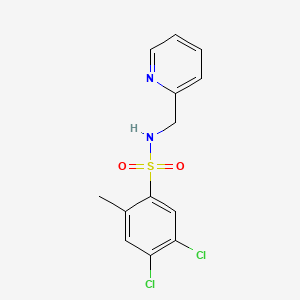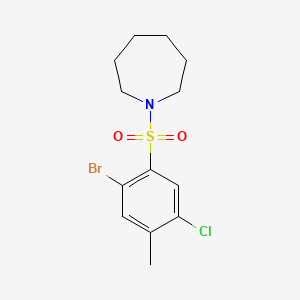
2-(5-methoxy-1H-indol-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methoxy-1H-indol-1-yl)ethanamine, also known as 5-Methoxytryptamine, is a naturally occurring compound that belongs to the class of tryptamines. It is structurally related to serotonin and melatonin, which are important neurotransmitters in the human body.
Mechanism of Action
Target of Action
2-(5-methoxy-1H-indol-1-yl)ethanamine, also known as 5-Methoxytryptamine, primarily targets the 5-HT receptors . These receptors play a crucial role in various biological and neurological processes including sleep, depression, anxiety, migraine, temperature regulation, pain perception, and appetite .
Mode of Action
5-Methoxytryptamine acts as a non-selective agonist at the 5-HT receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 5-Methoxytryptamine binds to the 5-HT receptors and mimics the action of serotonin, a neurotransmitter . It’s important to note that 5-Methoxytryptamine has no affinity for the 5-HT3 receptor .
Biochemical Pathways
serotonergic pathways in the brain. These pathways are involved in mood regulation, social behavior, appetite, digestion, sleep, memory, and sexual function .
Result of Action
5-Methoxytryptamine is also a potent antioxidant and has radioprotective action . This means it can protect cells from damage caused by unstable molecules known as free radicals. Additionally, its interaction with the 5-HT receptors may result in various physiological responses such as mood regulation, sleep induction, and potentially pain relief .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-1H-indol-1-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxyindole.
Alkylation: The indole is alkylated using ethylamine to form the desired product.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-1H-indol-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various indole derivatives, which can have different functional groups attached to the indole ring or the ethanamine side chain .
Scientific Research Applications
2-(5-Methoxy-1H-indol-1-yl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its role in neurotransmission and its potential effects on the central nervous system.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent.
Comparison with Similar Compounds
Similar Compounds
Serotonin: A neurotransmitter that regulates mood, appetite, and sleep.
Melatonin: A hormone that regulates sleep-wake cycles.
N,N-Dimethyltryptamine (DMT): A psychedelic compound with structural similarities to 2-(5-Methoxy-1H-indol-1-yl)ethanamine.
Uniqueness
This compound is unique due to its specific methoxy group at the 5-position of the indole ring, which influences its pharmacological properties and receptor binding affinity. This structural feature distinguishes it from other tryptamines and contributes to its distinct biological effects .
Properties
IUPAC Name |
2-(5-methoxyindol-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-10-2-3-11-9(8-10)4-6-13(11)7-5-12/h2-4,6,8H,5,7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHZVNMUARCVQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine](/img/structure/B603103.png)
![{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(2-hydroxypropyl)amine](/img/structure/B603104.png)
amine](/img/structure/B603105.png)
amine](/img/structure/B603106.png)
![{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxypropyl)amine](/img/structure/B603107.png)
amine](/img/structure/B603108.png)
amine](/img/structure/B603113.png)
![(2-methoxyethyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine](/img/structure/B603114.png)

amine](/img/structure/B603117.png)


amine](/img/structure/B603124.png)
![{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxypropyl)amine](/img/structure/B603125.png)
